
FTase-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FTase-IN-1 is a farnesyltransferase inhibitor, a class of compounds that inhibit the enzyme farnesyltransferase. Farnesyltransferase is responsible for the post-translational modification of proteins, particularly the addition of a farnesyl group to the Ras protein, which is crucial for its attachment to the plasma membrane and subsequent signal transduction. This modification is essential for the activation of Ras proteins, which play a significant role in the development of various cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of FTase-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process often includes optimization of reaction conditions, purification techniques, and quality control measures to meet industrial standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .
Analyse Des Réactions Chimiques
Types of Reactions
FTase-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that enhance its inhibitory properties .
Applications De Recherche Scientifique
FTase-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of farnesylation and its role in protein function.
Biology: Employed in research to understand the biological pathways involving Ras proteins and their regulation.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancers driven by aberrant Ras signaling.
Industry: Utilized in the development of targeted therapies and diagnostic tools for cancer research.
Mécanisme D'action
FTase-IN-1 exerts its effects by inhibiting the enzyme farnesyltransferase, preventing the farnesylation of Ras proteins. This inhibition disrupts the attachment of Ras proteins to the plasma membrane, thereby blocking their ability to transmit signals that promote cell growth and division. The molecular targets of this compound include the active site of farnesyltransferase and the Ras proteins themselves. The pathways involved in its mechanism of action are primarily related to the inhibition of Ras-mediated signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tipifarnib: Another farnesyltransferase inhibitor with similar mechanisms of action.
Lonafarnib: Inhibits farnesyltransferase and has been studied for its potential in treating progeria and certain cancers.
BMS-214662: A farnesyltransferase inhibitor with potent anticancer activity.
Uniqueness of FTase-IN-1
This compound is unique in its structural features and biological activity. It has been shown to have a higher specificity for farnesyltransferase compared to other inhibitors, making it a valuable tool for studying the enzyme’s role in cancer and other diseases. Additionally, its ability to inhibit farnesylation with minimal off-target effects makes it a promising candidate for therapeutic development .
Propriétés
Formule moléculaire |
C23H16N2O2S |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
1-[1-(10H-phenothiazine-3-carbonyl)indolizin-3-yl]ethanone |
InChI |
InChI=1S/C23H16N2O2S/c1-14(26)20-13-16(19-7-4-5-11-25(19)20)23(27)15-9-10-18-22(12-15)28-21-8-3-2-6-17(21)24-18/h2-13,24H,1H3 |
Clé InChI |
QPASHDWXDWXGRX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)C3=CC4=C(C=C3)NC5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


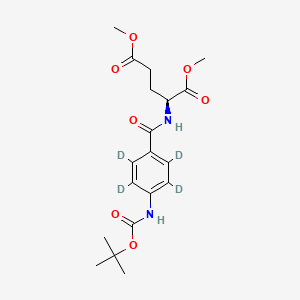
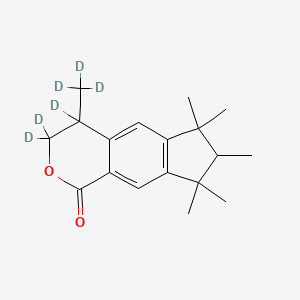
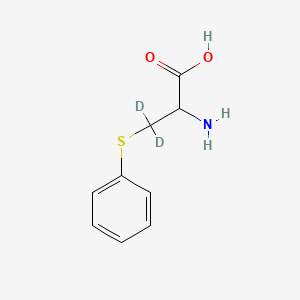

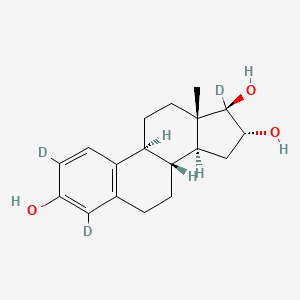
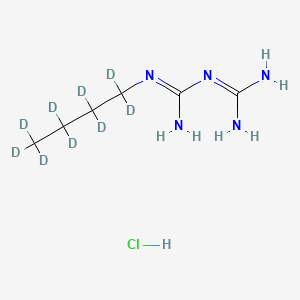
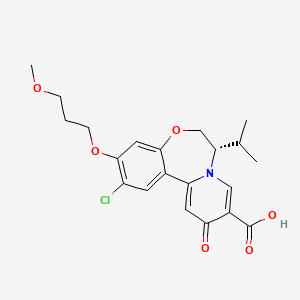
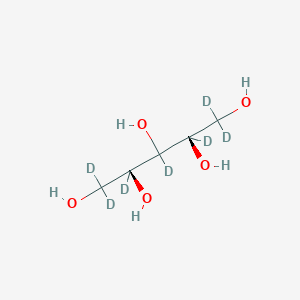
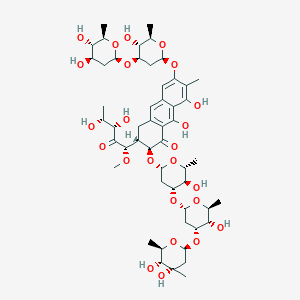
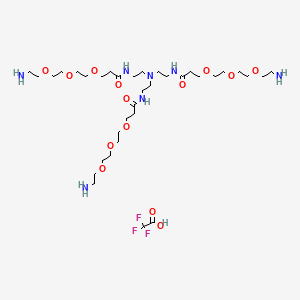
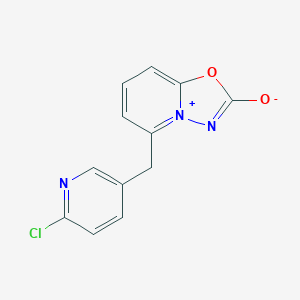
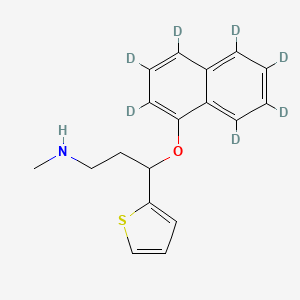
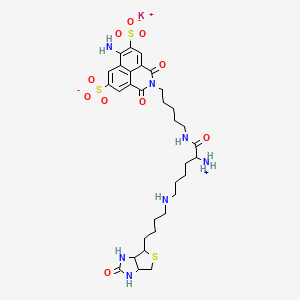
![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12413402.png)
